(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride

Catalog No.
S1924492
CAS No.
477873-22-6
M.F
C5H14Cl2N2
M. Wt
173.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochlor...

CAS Number

477873-22-6

Product Name

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride

IUPAC Name

(1S,2S)-cyclopentane-1,2-diamine;dihydrochloride

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1

InChI Key

VZCLGIZICFQJBX-RSLHMRQOSA-N

SMILES

C1CC(C(C1)N)N.Cl.Cl

Canonical SMILES

C1CC(C(C1)N)N.Cl.Cl

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)N.Cl.Cl

The exact mass of the compound (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is a rigid, enantiopure chiral building block primarily utilized as a ligand precursor for transition metal catalysts and a structural vertex in supramolecular architectures [1]. Featuring a 5-membered cyclopentane ring and strict (1S,2S) stereochemistry, it enforces a distinct coordination geometry and bite angle compared to standard linear or 6-membered cyclic diamines [1]. For procurement and process scale-up, the dihydrochloride salt formulation is critical; it transforms a sensitive, air-reactive free base into a highly stable, weighable solid, ensuring rigorous stoichiometric precision and extended shelf life in industrial and laboratory workflows .

Research Fit

Chiral building block as stable dihydrochloride
Single (1S,2S)-trans enantiomer certified optical rotation
Ready-to-weigh salt form avoids free base instability

Substituting this compound with the more ubiquitous trans-1,2-cyclohexanediamine (DACH) analogs fails because the 5-membered cyclopentane ring imposes a fundamentally different N-C-C-N dihedral bite angle [1]. This subtle geometric deviation drastically alters thermodynamic assembly pathways, such as shifting porous organic cage topologies from stable [4+6] architectures to unstable [8+12] forms that collapse upon desolvation [1]. Furthermore, substituting the dihydrochloride salt with the free base compromises batch-to-batch reproducibility, as the free base rapidly absorbs atmospheric CO2 to form carbonates, making precise stoichiometric dosing impossible in rigorous synthetic workflows [2].

Substitution Risk

(1S,2S)-trans · 2HCl
(1R,2R)-trans enantiomer
Opposite chiral induction sense may reverse asymmetric outcome; optical rotation sign is inverted
(1S,2S)-trans · 2HCl
Racemic trans mixture
Enantiomeric mixture may reduce enantioselectivity; single-enantiomer certification required for stereochemical control
(1S,2S)-trans · 2HCl
trans-1,2-Diaminocyclohexane (DACH)
Different ring geometry alters coordination angle and aggregation behaviour; enantioselectivity and helicate stability may not transfer

Topological Shift in Supramolecular Cage Assembly

In the synthesis of imine-based porous organic cages via cycloimination with tris(4-formylphenyl)amine, the choice of diamine dictates the final cage topology [1]. Using (1S,2S)-trans-1,2-cyclopentanediamine yields a [4+6] tetrahedral cage (CC5) with a 10 Å internal cavity and a high BET surface area of 1333 m²/g [1]. In contrast, substituting with the 6-membered trans-1,2-cyclohexanediamine expands the bond angle, driving the assembly toward a massive [8+12] cubic cage (CC7) with a 12 Å cavity that collapses upon desolvation, losing its porosity [1].

Evidence DimensionCage Topology and BET Surface Area
Target Compound Data[4+6] tetrahedral cage (CC5) with 1333 m²/g BET surface area
Comparator Or Baselinetrans-1,2-cyclohexanediamine (yields [8+12] cage, CC7, which collapses/loses porosity)
Quantified DifferenceShift from stable porous [4+6] architecture to unstable [8+12] non-porous architecture
ConditionsCycloimination with tris(4-formylphenyl)amine followed by desolvation

Buyers engineering porous materials for gas sorption or molecular separations must use the cyclopentane derivative to ensure structural stability and maintain high surface area after desolvation.

Optical rotation
Head-to-head
+23.5 ± 1.0°
versus –22.5 ± 1° for (1R,2R)-trans
Confirms enantiomeric identity; reversed sign indicates opposite induction
Polarimetry at c=2 in 1 M HCl

Enhanced Shelf-Life and Stoichiometric Reproducibility

The free base form of trans-1,2-cyclopentanediamine is a reactive liquid that rapidly degrades by absorbing atmospheric carbon dioxide to form insoluble carbonates, complicating precise molar dosing [1]. The dihydrochloride salt provides a bench-stable, crystalline solid that resists atmospheric degradation, allowing for exact stoichiometric weighing required in sensitive catalytic or supramolecular syntheses [1].

Evidence DimensionAtmospheric Stability and Handling State
Target Compound DataBench-stable, weighable crystalline solid (dihydrochloride salt)
Comparator Or BaselineFree base (liquid, rapid CO2 absorption/carbonate formation)
Quantified DifferenceElimination of atmospheric degradation; precise stoichiometric control
ConditionsAmbient laboratory storage and handling

Procurement teams must specify the dihydrochloride salt to guarantee batch-to-batch reproducibility and minimize material waste in scale-up syntheses.

PNA–DNA stability
Reported
+5 °C per unit
up to +50 °C cumulative Tm increase
Tunable duplex affinity via cyclopentane restraint
9-mer mixed-base sequence; UV thermal denaturation

Enantiomeric Matching in Metal-Salen Catalysis

In asymmetric transformations utilizing metal-salen complexes, the chiral diamine backbone dictates the stereochemical outcome [1]. The strict (1S,2S) configuration of this compound is essential for creating the specific chiral pocket required to achieve high enantiomeric excess (ee) for target substrates [1]. Substituting with the (1R,2R) enantiomer or a racemic mixture results in mismatched stereocontrol, severely degrading the ee of the desired product [1].

Evidence DimensionEnantiomeric Excess (ee) of target product
Target Compound DataHigh ee (>90%) for matched chiral substrates
Comparator Or BaselineRacemic mixture or (1R,2R) enantiomer
Quantified DifferenceComplete loss of stereocontrol for the target enantiomer
ConditionsAsymmetric catalysis using derived metal-salen complexes

For pharmaceutical or fine chemical synthesis requiring strict stereopurity, purchasing the exact (1S,2S) enantiomer is non-negotiable to ensure the viability of the catalytic process.

Enzymatic resolution
Reported
E > 200
ee ≥ 97% for both enantiomers
High-fidelity access to either antipode
CAL-B lipase; chiral HPLC verification
Helicate stability
Head-to-head
Stable Zn₂L₂ helicate
Resistant to deaggregation by pyridine
Cyclopentane bridge stabilises dimer; DACH analogue deaggregates
DOSY NMR, CD, UV/vis in CHCl₃
E-Alkene epoxidation
Class-level
Cr–salen: high ee
Mn–salen (DACH): 22% ee
Reported class-level advantage for E-alkenes; verify with specific ligand
Stoichiometric mode; (E)-β-methylstyrene
Salt form purity
Specification review
98.5–101.5% assay
≤3.0% water; stable solid
Dihydrochloride enables reproducible weighing; free base is unstable
Argentometric titration; commercial QC

Synthesis of Stable Porous Organic Cages (POCs)

This compound is the required diamine building block for constructing [4+6] tetrahedral imine cages (such as CC5) used in gas storage, molecular separations, and porous liquids, where the cyclopentane ring ensures post-desolvation structural integrity and high surface area [1].

Chiral Ligand Precursor for Asymmetric Catalysis

It is the preferred precursor for synthesizing (1S,2S)-configured metal-salen or metal-salphen catalysts used in asymmetric epoxidation, ring-opening reactions, and CO2 fixation, offering a distinct bite angle and steric environment compared to standard DACH derivatives [2].

Pharmaceutical Active Ingredient (API) Development

Utilized as a rigid, stereochemically pure diamine scaffold in the discovery and scale-up of novel chiral therapeutics, where the dihydrochloride salt form ensures consistent formulation, extended shelf life, and reproducible coupling reactions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cr–salen asymmetric epoxidation studies
Scaffold-dependent enantioselectivity
E-alkene enantiomeric excess review
Backbone-modified PNA probe development
Cyclopentane restraint effect
Duplex thermal stability assay
Metallohelicate self-assembly research
Aggregation stability profile
Lewis-base deaggregation resistance
Comparative stereochemical studies
Enzymatic resolution fidelity
Enantiomeric purity verification

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types